molecular formula C9H9N3O2 B13993737 Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13993737
M. Wt: 191.19 g/mol
InChI Key: FYQVWZVPIRPITG-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The imidazo[1,2-a]pyridine core is a fused bicyclic structure that combines a pyridine ring with an imidazole ring, making it a valuable framework for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under basic conditions using sodium hydroxide (NaOH) as a catalyst. The reaction proceeds through a cycloisomerization mechanism, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd). These methods are efficient but may require undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridines, and various substituted derivatives .

Scientific Research Applications

Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but differs in the position of the carboxylate group.

    2-Methylimidazo[1,2-a]pyridine: Lacks the amino group and carboxylate ester.

    6-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom instead of an amino group.

Uniqueness

Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino group and carboxylate ester make it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,10H2,1H3

InChI Key

FYQVWZVPIRPITG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)N

Origin of Product

United States

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